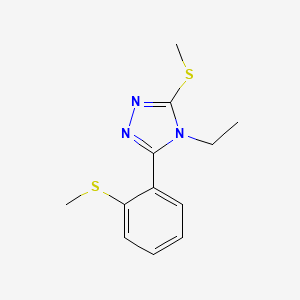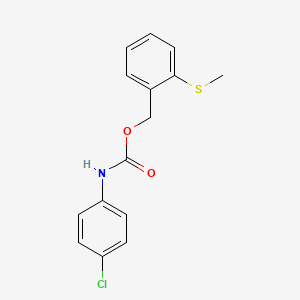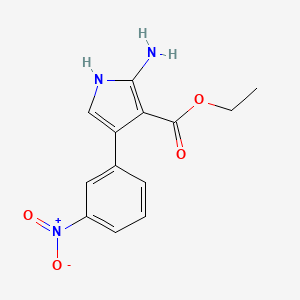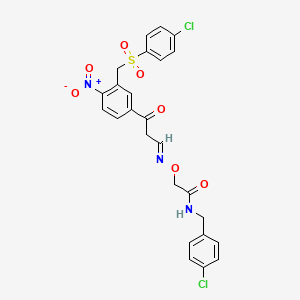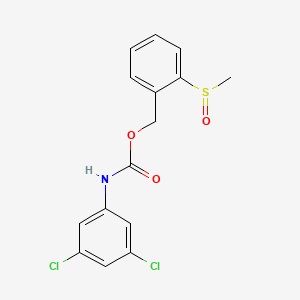
2-(methylsulfinyl)benzyl N-(3,5-dichlorophenyl)carbamate
Overview
Description
2-(methylsulfinyl)benzyl N-(3,5-dichlorophenyl)carbamate is a chemical compound with a complex structure that includes a benzyl group, a carbamate group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfinyl)benzyl N-(3,5-dichlorophenyl)carbamate typically involves the reaction of 2-(methylsulfinyl)benzyl alcohol with N-(3,5-dichlorophenyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfinyl)benzyl N-(3,5-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate group can be reduced to form amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(methylsulfinyl)benzyl N-(3,5-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(methylsulfinyl)benzyl N-(3,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamate-enzyme complexes. The dichlorophenyl group may enhance binding affinity to certain receptors or enzymes, contributing to the compound’s biological activity. The methylsulfinyl group can undergo metabolic transformations, leading to active metabolites that exert their effects through various pathways.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)benzyl N-(3,5-dichlorophenyl)carbamate: Similar structure but with a sulfanyl group instead of a sulfinyl group.
2-(methylsulfinyl)benzyl N-(3,4-dichlorophenyl)carbamate: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
2-(methylsulfinyl)benzyl N-(3,5-dichlorophenyl)carbamate is unique due to the presence of the methylsulfinyl group, which can undergo specific chemical transformations that are not possible with the sulfanyl group. The 3,5-dichlorophenyl substitution pattern also imparts distinct chemical and biological properties compared to other substitution patterns.
Properties
IUPAC Name |
(2-methylsulfinylphenyl)methyl N-(3,5-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-22(20)14-5-3-2-4-10(14)9-21-15(19)18-13-7-11(16)6-12(17)8-13/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEZYWUARFREET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1COC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3128664.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfinyl]acetamide](/img/structure/B3128671.png)
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B3128683.png)
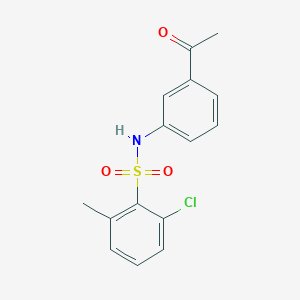
![Ethyl 3-(2-thienyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate](/img/structure/B3128703.png)
![4-morpholino-9H-pyrimido[4,5-b]indole](/img/structure/B3128708.png)
![4-(2-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3128710.png)
![(E)-({6-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)amino 4-methoxybenzoate](/img/structure/B3128716.png)
![Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B3128718.png)
![Methyl [6-morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B3128729.png)
